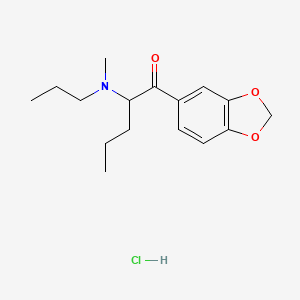
Deethylindanomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Deethylindanomycin is typically produced through fermentation processes involving Streptomyces setonii. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to optimize the production of the antibiotic .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation, followed by extraction and purification processes. The antibiotic is extracted from the fermentation broth using organic solvents, and further purification is achieved through techniques such as high-performance liquid chromatography (HPLC) to obtain a product with high purity .
化学反応の分析
Types of Reactions: Deethylindanomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antimicrobial properties or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Deethylindanomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ionophore properties and histamine-releasing actions.
Medicine: Its antimicrobial properties are explored for developing new antibiotics and anticoccidial agents.
Industry: this compound is used in the agricultural industry to control coccidial infections in poultry.
作用機序
Deethylindanomycin acts as an ionophore, selectively transporting potassium ions across lipid bilayer membranes. This disrupts the ion balance within bacterial cells, leading to cell death. The compound also induces histamine release from rodent mast cells and human basophils in a calcium-dependent manner . The molecular targets include ion channels and transporters involved in maintaining cellular ion homeostasis .
類似化合物との比較
Deethylindanomycin is unique due to its specific ionophore properties and selective activity against potassium ions. Similar compounds include:
Indanomycin: Another polyether antibiotic with similar ionophore properties but different ion selectivity.
Monensin: A polyether antibiotic with broader ion selectivity, including sodium and calcium ions.
Salinomycin: Known for its anticoccidial activity and ionophore properties, but with a different ion selectivity profile.
These comparisons highlight this compound’s unique selectivity for potassium ions, making it a valuable tool in studying ion transport and developing targeted antimicrobial therapies.
特性
分子式 |
C29H39NO4 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
(2R)-2-[(2R,5S,6R)-6-[(3Z,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8-/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 |
InChIキー |
HSZFOQSMGNAIJM-WDSRKPHJSA-N |
異性体SMILES |
CC/C(=C/C=C/[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C |
正規SMILES |
CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2R)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782743.png)



![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B10782763.png)
![(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B10782768.png)
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide](/img/structure/B10782770.png)
![6,6,9-Trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10782786.png)


![4-[[5-(Diaminomethylideneamino)-1-(2-methylbutylamino)-1-oxopentan-2-yl]amino]-3-[[2-[[5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10782806.png)
![[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B10782812.png)

